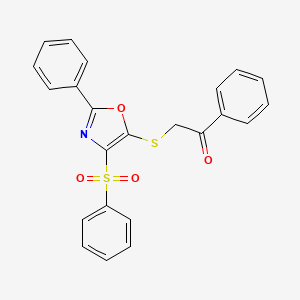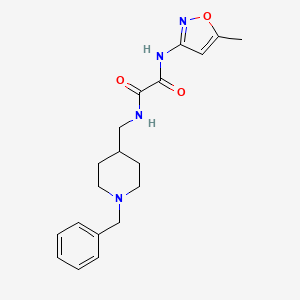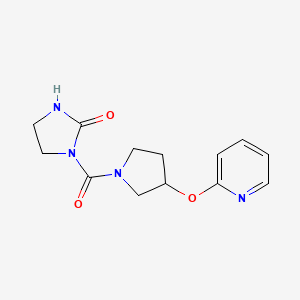![molecular formula C15H8Cl3N3O2 B2813650 2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865249-48-5](/img/structure/B2813650.png)
2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobenzamide derivatives are a class of compounds synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These compounds have been characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The structures of some dichlorobenzamide derivatives have been established by X-ray crystallography . For instance, one compound crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α =107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of dichlorobenzamide derivatives can be determined through various methods such as elemental analysis and nuclear magnetic resonance .Aplicaciones Científicas De Investigación
Anticancer Properties
Research has demonstrated the potential of 1,3,4-oxadiazole derivatives in anticancer applications. For instance, derivatives synthesized from 2-(4-methylphenyl)acetic acid showed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. Some of these compounds exhibited higher anticancer activities than the reference drug etoposide, highlighting their potential as effective anticancer agents (B. Ravinaik et al., 2021).
Antimycobacterial Activity
Another study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed significant antitubercular activity against Mycobacterium tuberculosis. Among these, certain compounds were identified as promising lead molecules with minimal inhibitory concentrations (MICs) demonstrating potent activity without showing toxicity against normal cell lines. This suggests their potential for further drug development in combating tuberculosis (N. Nayak et al., 2016).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some compounds showed significant activity against Bursaphelenchus xylophilus, a harmful nematode, suggesting their potential as lead compounds for developing new nematicides. These findings are crucial for agricultural applications, particularly in protecting crops from nematode infestations (Dan Liu et al., 2022).
Photolytic Transformations
Research on the photolysis of 1,3,4-oxadiazoles in alcohols demonstrated the heterolytic addition of alcohols to the C=N bond of oxadiazole, followed by cycloelimination. This process yields compounds like benzoic acid ester and benzonitrile imine, which can further react to form useful derivatives. These transformations have implications for developing novel synthetic pathways in organic chemistry (O. Tsuge et al., 1977).
Antimicrobial Activity
Oxadiazole derivatives have also been explored for their antimicrobial properties. For example, compounds synthesized from 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives) demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (K. Kapadiya et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3N3O2/c16-8-5-6-12(18)10(7-8)13(22)19-15-21-20-14(23-15)9-3-1-2-4-11(9)17/h1-7H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMWWMGFFGTVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2813571.png)



![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2813576.png)

![3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline](/img/structure/B2813579.png)
![5-(2-Methoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2813582.png)

![5,5,7,7-Tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2813586.png)

